molecular formula C16H19N3S B11996742 4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine

4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine

Cat. No.: B11996742
M. Wt: 285.4 g/mol
InChI Key: ZDMNQXLQXUYJDX-GHRIWEEISA-N
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Description

4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine is an organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a 2-thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine typically involves the condensation of 4-methylphenylpiperazine with 2-thienylmethylene chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen.

Scientific Research Applications

4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)-N-(2-thienylmethylene)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenyl group and a 2-thienylmethylene group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C16H19N3S/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13+

InChI Key

ZDMNQXLQXUYJDX-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CS3

Origin of Product

United States

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